Introduction: The Strategic Value of Halogenated Scaffolds in Modern Synthesis
Introduction: The Strategic Value of Halogenated Scaffolds in Modern Synthesis
An In-Depth Technical Guide to 4-Bromo-6-chloro-2,3-dihydro-1H-indene
Prepared by: Gemini, Senior Application Scientist
In the landscape of contemporary drug discovery and materials science, the indane scaffold (2,3-dihydro-1H-indene) is a recurring structural motif found in a multitude of biologically active molecules and functional materials. Its rigid, bicyclic framework provides a well-defined three-dimensional geometry for orienting functional groups in space. The strategic introduction of halogen atoms onto this scaffold transforms it from a mere structural core into a versatile synthetic platform.
This guide focuses on the chemical properties and synthetic utility of 4-Bromo-6-chloro-2,3-dihydro-1H-indene . The presence of two distinct halogen atoms—bromine and chlorine—at specific positions on the aromatic ring is not a trivial feature. It imbues the molecule with orthogonal reactivity, allowing for selective, stepwise functionalization. This capability is of paramount importance to medicinal chemists, enabling the systematic and efficient exploration of chemical space around the indane core to optimize molecular properties for targeted applications. This document serves as a technical resource for researchers, providing insights into its synthesis, characterization, reactivity, and potential as a key building block in advanced chemical synthesis.
Compound Identification and Physicochemical Properties
Precise identification is the foundation of reproducible science. The key identifiers and computed physicochemical properties for 4-Bromo-6-chloro-2,3-dihydro-1H-indene are summarized below. These values provide a baseline for experimental design, including solvent selection, reaction condition optimization, and analytical method development.
| Property | Value | Source |
| IUPAC Name | 4-Bromo-6-chloro-2,3-dihydro-1H-indene | - |
| CAS Number | 1781866-84-9 | [1] |
| Molecular Formula | C₉H₈BrCl | PubChem |
| Molecular Weight | 231.52 g/mol | PubChem |
| Canonical SMILES | C1CC2=C(C1)C(=CC(=C2)Cl)Br | PubChem |
| InChI Key | JFDPLEFLDMABKV-UHFFFAOYSA-N | PubChem |
| Calculated XLogP3 | 4.1 | PubChem |
| Appearance | (Predicted) Off-white to pale yellow solid or oil | - |
Synthesis and Mechanistic Rationale
Proposed Synthetic Workflow
Caption: Proposed synthesis of the target compound via electrophilic bromination.
Experimental Protocol: Synthesis of 4-Bromo-6-chloro-2,3-dihydro-1H-indene
Disclaimer: This protocol is a theoretical proposition and must be thoroughly evaluated and optimized under controlled laboratory conditions by qualified personnel.
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Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 6-chloroindane (1.0 eq.). Dissolve the starting material in a suitable anhydrous solvent such as dichloromethane (DCM).
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Catalyst Addition: Add a catalytic amount of a Lewis acid, such as anhydrous iron(III) bromide (FeBr₃, ~0.1 eq.), to the solution.
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Bromination: Cool the reaction mixture to 0 °C using an ice bath. Dissolve N-Bromosuccinimide (NBS, 1.05 eq.) in anhydrous DCM and add it dropwise to the reaction mixture via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C during the addition.
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Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Work-up: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any remaining bromine. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to isolate the desired 4-bromo-6-chloro isomer from other potential regioisomers.
Causality and Experimental Choices
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Choice of Brominating Agent (NBS): NBS is chosen over elemental bromine (Br₂) for its ease of handling and its ability to provide a low, steady concentration of electrophilic bromine, which can help minimize over-bromination side reactions.
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Lewis Acid Catalyst (FeBr₃): The indane ring system is moderately activated towards electrophilic substitution. However, the chloro substituent is deactivating. A Lewis acid catalyst like FeBr₃ is necessary to polarize the Br-Br bond (formed in situ from NBS), generating a more potent electrophile ("Br⁺" equivalent) required to overcome the activation energy barrier.[2]
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Regioselectivity Rationale: The directing effects on the aromatic ring are complex. The alkyl portion of the indane is an activating ortho, para-director, favoring substitution at positions 5 and 7. The chlorine atom is a deactivating ortho, para-director, also favoring positions 5 and 7. Substitution at the 4-position is electronically disfavored as it is meta to the chloro group. Therefore, the formation of the desired 4-bromo isomer is expected to be a minor product alongside the 5-bromo and 7-bromo isomers. This protocol highlights a significant synthetic challenge, and the purification step is critical for isolating the target compound. Alternative multi-step strategies starting from a differently substituted precursor would likely be required for a high-yield, regioselective synthesis.[3]
Structural Elucidation and Spectroscopic Analysis
As experimental spectra are not publicly available, this section details the expected spectroscopic signatures based on the known structure, which are critical for characterization.
Mass Spectrometry (MS)
The mass spectrum would be highly characteristic due to the presence of both bromine and chlorine. The isotopic patterns of these halogens (³⁵Cl:³⁷Cl ≈ 3:1; ⁷⁹Br:⁸¹Br ≈ 1:1) will result in a distinctive cluster of peaks for the molecular ion (M⁺).
| Ion | Calculated m/z | Expected Relative Intensity | Notes |
| [M]⁺ (C₉H₈³⁵Cl⁷⁹Br) | 230 | ~75% | The M peak for the lightest isotopes. |
| [M+2]⁺ | 232 | 100% (Base Peak) | Combination of (³⁷Cl, ⁷⁹Br) and (³⁵Cl, ⁸¹Br). |
| [M+4]⁺ | 234 | ~25% | The M peak for the heaviest isotopes (³⁷Cl, ⁸¹Br). |
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum would provide clear information about the substitution pattern.
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Aromatic Region (δ 7.0-7.5 ppm): Two singlets (or very narrowly coupled doublets, J < 1 Hz) are expected, one for the proton at C5 and one for the proton at C7. The precise chemical shifts would be influenced by the deshielding effects of the adjacent halogens.
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Aliphatic Region (δ 2.0-3.5 ppm): The three methylene groups of the indane core would appear in this region.
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C1-H₂ and C3-H₂ (Benzylic): Two triplets around δ 2.8-3.2 ppm, each integrating to 2H.
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C2-H₂: One quintet (or multiplet) around δ 2.0-2.4 ppm, integrating to 2H, showing coupling to the protons on C1 and C3.
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¹³C NMR: The carbon NMR would show 9 distinct signals.
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Aromatic Region (δ 115-150 ppm): Six signals corresponding to the aromatic carbons. The carbons directly attached to the halogens (C4 and C6) would have their chemical shifts significantly influenced by the electronegativity of the substituents and can be predicted using incremental calculations.
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Aliphatic Region (δ 25-40 ppm): Three signals for the saturated carbons of the five-membered ring (C1, C2, and C3).
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Chemical Reactivity and Synthetic Utility
The primary value of 4-Bromo-6-chloro-2,3-dihydro-1H-indene lies in the differential reactivity of its two carbon-halogen bonds, making it an ideal substrate for sequential, site-selective cross-coupling reactions.
Core Concept: Orthogonal Reactivity in Cross-Coupling
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is inversely related to the carbon-halogen bond dissociation energy. The general order of reactivity is C–I > C–Br > C–Cl.[4][5] The C-Br bond is significantly weaker and therefore more reactive than the C-Cl bond. This difference allows for the selective functionalization of the C-Br bond under relatively mild conditions that leave the C-Cl bond intact. The more robust C-Cl bond can then be reacted under more forcing conditions or with specialized catalyst systems.[4]
Synthetic Potential Workflow
Caption: Sequential functionalization exploiting C-Br/C-Cl orthogonal reactivity.
This stepwise approach enables the synthesis of complex, unsymmetrically substituted indane derivatives from a single, common intermediate. This is a powerful strategy in medicinal chemistry for building structure-activity relationships (SAR). For example, a library of compounds could be generated by first performing a Suzuki reaction at the C4 (bromo) position with various boronic acids, followed by a Buchwald-Hartwig amination at the C6 (chloro) position with a diverse set of amines.
Safety and Handling
No specific safety data for 4-Bromo-6-chloro-2,3-dihydro-1H-indene is available. However, based on the data for the structurally similar ketone, 4-bromo-6-chloro-2,3-dihydro-1H-inden-1-one , the following hazards should be anticipated:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Handling Recommendations:
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Handle only in a well-ventilated area, preferably in a chemical fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
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Avoid breathing dust, fumes, gas, mist, vapors, or spray.
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Store in a tightly sealed container in a cool, dry place.
References
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Al-dujaili, A. H., & Al-Zuhairi, A. J. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 25(23), 5628. [Link]
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Li, J., et al. (2018). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules, 23(11), 2828. [Link]
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Lee, S., et al. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 19(10), 15435-15451. [Link]
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Choi, T., & Ma, E. (2007). Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones with Br2 Under Acidic and Basic Conditions. Molecules, 12(1), 74-85. [Link]
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Choi, T., & Ma, E. (2007). Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones with Br2 Under Acidic and Basic Conditions. Molecules, 12(1), 74-85. [Link]
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Macha, L., et al. (2021). Structural Basis of Regioselective Bromination of Tricyclic Tryptoline by the Tryptophan Halogenase Thal. ChemBioChem, 22(14), 2465-2470. [Link]
Sources
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